4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(4-chlorophenoxy)-2-methylpropanoate
説明
特性
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-chlorophenoxy)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5S/c1-20(2,28-14-6-4-13(21)5-7-14)18(25)27-17-11-26-15(10-16(17)24)12-29-19-22-8-3-9-23-19/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOBJTVJKJHPIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC1=COC(=CC1=O)CSC2=NC=CC=N2)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(4-chlorophenoxy)-2-methylpropanoate, also known as ML221, is a compound that has garnered attention for its biological activity, particularly as an antagonist of the apelin receptor (APJ). This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H11N3O6S
- Molecular Weight : 385.35 g/mol
- CAS Number : 877636-42-5
ML221 functions primarily as an antagonist of the apelin receptor, which is implicated in various physiological processes including cardiovascular function and metabolic regulation. The compound shows significant selectivity for the APJ receptor over other receptors such as the angiotensin II type 1 (AT1) receptor, with an IC50 value of approximately 0.70 μM in cAMP assays and 1.75 μM in β-arrestin assays .
Antagonistic Effects
- Apelin Receptor Antagonism : ML221 has been demonstrated to inhibit the apelin/APJ signaling pathway, which is crucial in regulating blood pressure and fluid homeostasis. The inhibition of this pathway has potential therapeutic implications for conditions such as heart failure and hypertension .
- Selectivity : The compound exhibits over 37-fold selectivity for the APJ receptor compared to the AT1 receptor, indicating a targeted approach that may reduce off-target effects associated with broader receptor antagonists .
- Toxicity Profile : In vitro studies indicate that ML221 does not exhibit toxicity towards human hepatocytes at concentrations exceeding 50 μM, suggesting a favorable safety profile for potential therapeutic applications .
Case Studies and Research Findings
Several studies have explored the biological activity of ML221:
- Cardiovascular Implications : Research by Hall et al. (2017) demonstrated that inhibition of the apelin/APJ axis using ML221 led to decreased growth in cholangiocarcinoma cells, highlighting its potential role in cancer therapy alongside cardiovascular applications .
- Metabolic Effects : A study conducted by Pawel et al. (2021) investigated the anti-apoptotic effects of apelin in human placental tissues, suggesting that modulation of the apelin pathway could have implications for pregnancy-related disorders .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C17H11N3O6S |
| Molecular Weight | 385.35 g/mol |
| CAS Number | 877636-42-5 |
| Apelin Receptor IC50 | 0.70 μM (cAMP assay) |
| Selectivity over AT1 | >37-fold |
| Non-toxicity Concentration | >50 μM |
科学的研究の応用
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a pyran ring, a pyrimidine moiety, and various functional groups that contribute to its pharmacological properties. The molecular formula is , and it has a molecular weight of approximately 385.85 g/mol. Its structure can be represented as follows:
Apelin Receptor Antagonism
One of the most significant applications of this compound is as an apelin receptor antagonist . The apelin/APJ system plays a crucial role in cardiovascular homeostasis and is implicated in various diseases, including obesity and diabetes. Research indicates that this compound exhibits potent antagonistic activity against the apelin receptor, with an IC50 value of approximately 0.70 μM in cAMP assays, demonstrating its potential in cardiovascular therapeutics .
Selectivity and Safety Profile
The compound shows high selectivity for the apelin receptor over other G protein-coupled receptors (GPCRs), particularly with a >37-fold selectivity over the angiotensin II type 1 receptor. Importantly, it does not exhibit toxicity towards human hepatocytes at concentrations exceeding 50 μM, making it a promising candidate for further development in clinical settings .
Synthetic Pathways
The synthesis of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(4-chlorophenoxy)-2-methylpropanoate involves multistep reactions that utilize readily available starting materials. Typical synthetic methods include condensation reactions and microwave-assisted synthesis, which enhance yield and reduce reaction times. The structure-activity relationship (SAR) studies have been crucial in optimizing the biological activity of this compound .
Case Study: Cardiovascular Research
A study conducted by Maloney et al. (2012) highlighted the efficacy of this compound as an apelin receptor antagonist in preclinical models of cardiovascular disease. The findings suggested that blocking the apelin receptor could mitigate pathological cardiac remodeling and improve heart function, indicating potential therapeutic applications in heart failure management .
Case Study: Metabolic Disorders
Further investigations have explored the role of this compound in metabolic disorders. By modulating the apelin/APJ signaling pathway, it may influence energy metabolism and glucose homeostasis, providing insights into treatments for obesity-related conditions .
類似化合物との比較
a) Pyranone Derivatives
- 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate (): Shares a pyranone core but substitutes the pyrimidine thioether with a benzoate ester. The 4-methoxyphenoxy group (vs. Crystallographic data for this analog suggest planar geometry, which may influence packing efficiency and bioavailability .
b) Pyrimidine-Based Analogs
- Methyl (E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl]-3-methoxyacrylate (): Features a pyrimidine ring linked via oxygen to a cyanophenoxy group, differing from the thioether bridge in the target compound. The acrylate ester and methoxy substituents may enhance electrophilic reactivity compared to the 2-methylpropanoate group in the target molecule .
Functional Group Analysis
a) Thioether vs. Ether Linkages
- Sulfur-containing moieties are also more prone to oxidation, which could affect metabolic stability .
b) Phenoxy Substituents
- Chlorine’s electronegativity may also improve binding to hydrophobic enzyme pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
